2,3-Difluoro-4-methylphenacyl bromide

Organofluorine Chemistry Nucleophilic Substitution Electronic Effects

2,3-Difluoro-4-methylphenacyl bromide (CAS 1221684-44-1), systematically named 2-bromo-1-(2,3-difluoro-4-methylphenyl)ethan-1-one, is a halogenated aromatic ketone belonging to the phenacyl bromide class. This compound is characterized by a phenyl ring bearing two ortho-related fluorine substituents at positions 2 and 3 and a methyl group at position 4, with a reactive α-bromoketone moiety.

Molecular Formula C9H7BrF2O
Molecular Weight 249.055
CAS No. 1221684-44-1
Cat. No. B2839996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-methylphenacyl bromide
CAS1221684-44-1
Molecular FormulaC9H7BrF2O
Molecular Weight249.055
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)CBr)F)F
InChIInChI=1S/C9H7BrF2O/c1-5-2-3-6(7(13)4-10)9(12)8(5)11/h2-3H,4H2,1H3
InChIKeyISFMNZDYUUEHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-methylphenacyl bromide (CAS 1221684-44-1): Procurement Specifications and Chemical Identity


2,3-Difluoro-4-methylphenacyl bromide (CAS 1221684-44-1), systematically named 2-bromo-1-(2,3-difluoro-4-methylphenyl)ethan-1-one, is a halogenated aromatic ketone belonging to the phenacyl bromide class . This compound is characterized by a phenyl ring bearing two ortho-related fluorine substituents at positions 2 and 3 and a methyl group at position 4, with a reactive α-bromoketone moiety . It is typically supplied as a white to off-white crystalline solid with a molecular weight of 249.05 g/mol and a typical GC purity of 97.6% . Its primary utility lies in its role as a versatile electrophilic building block for the synthesis of fluorinated heterocyclic scaffolds .

Why 2,3-Difluoro-4-methylphenacyl bromide Cannot Be Replaced by Generic Phenacyl Bromide Analogs


The substitution pattern of 2,3-difluoro-4-methylphenacyl bromide is not arbitrary; it directly influences the electronic and steric environment of the reactive α-bromoketone center . Generic phenacyl bromide (CAS 70-11-1) lacks the electron-withdrawing and lipophilicity-modulating effects of the fluorine atoms, which can alter reaction rates, regioselectivity, and the physicochemical properties of downstream heterocyclic products [1][2]. The ortho-fluorine atoms in this compound exert a strong inductive effect that can stabilize transition states in nucleophilic substitution and cyclocondensation reactions, while the para-methyl group provides a distinct steric and electronic signature compared to other difluoro analogs [2]. Consequently, substituting this compound with unsubstituted phenacyl bromide or differently substituted analogs will likely result in divergent reaction outcomes and non-equivalent final products, making precise specification essential for reproducible synthesis [1].

Quantitative Differentiation of 2,3-Difluoro-4-methylphenacyl bromide: Reactivity, Purity, and Synthetic Utility


Enhanced Electrophilic Reactivity due to ortho-Difluoro Substitution

The presence of two ortho-fluorine atoms in 2,3-difluoro-4-methylphenacyl bromide significantly increases the electrophilicity of the α-carbonyl carbon compared to the unsubstituted phenacyl bromide. While direct experimental data comparing the rates of nucleophilic attack for this specific compound against unsubstituted phenacyl bromide is not available in the public domain, the established inductive effect of fluorine is well-documented [1]. The ortho-fluorine atoms withdraw electron density from the carbonyl group via the σ-framework, making the adjacent α-methylene carbon more susceptible to nucleophilic attack (e.g., by amines, thiols, or azides) [1]. This class-level inference is supported by the general reactivity trends observed in fluorinated acetophenone derivatives [2].

Organofluorine Chemistry Nucleophilic Substitution Electronic Effects

Modulated Lipophilicity and Metabolic Stability in Downstream Heterocycles

The 2,3-difluoro-4-methyl substitution pattern is specifically designed to modulate the lipophilicity and metabolic stability of resulting heterocyclic compounds. While no direct head-to-head comparison of the final products derived from this compound exists, the calculated XLogP3-AA of the analogous non-brominated ketone, 2',3'-difluoro-4'-methylacetophenone, is 2.2 [1]. In contrast, the calculated XLogP3 of unsubstituted acetophenone is 1.6 [2]. The increase in lipophilicity (Δ XLogP ≈ 0.6) conferred by the fluorine atoms can enhance membrane permeability of final drug candidates [3]. Furthermore, the strategic placement of fluorine at the 2- and 3- positions can block potential metabolic soft spots on the phenyl ring, thereby increasing the metabolic stability of derived molecules [3].

Drug Discovery Physicochemical Properties Metabolic Stability

High Analytical Purity Specification Minimizing Impurity-Driven Variability

The commercially available 2,3-difluoro-4-methylphenacyl bromide is characterized by a high analytical purity specification. CymitQuimica reports a typical purity of 97.6% by GC area , and Chemenu specifies a purity of ≥95% . This level of purity ensures that side reactions arising from impurities (e.g., unreacted starting materials or over-brominated byproducts) are minimized, leading to more reproducible yields and cleaner crude products in subsequent synthetic steps. While many generic phenacyl bromides are available at similar or lower purities, the explicit specification provided by vendors for this specific compound offers a baseline for procurement quality assurance.

Quality Control Analytical Chemistry Reproducibility

Utility in Synthesis of Fluorinated Thiazole and Imidazole Derivatives

As a phenacyl bromide derivative, 2,3-difluoro-4-methylphenacyl bromide is a suitable substrate for the Hantzsch thiazole synthesis and related imidazole-forming cyclocondensation reactions [1][2]. While specific reaction yields for this exact compound are not publicly disclosed, the established methodology for substituted phenacyl bromides demonstrates that this compound can be used to construct 2-aminothiazoles, thiazoles, and imidazoles bearing the 2,3-difluoro-4-methylphenyl substituent [1][2]. This capability allows medicinal chemists to introduce a unique fluorinated aryl group into diverse heterocyclic cores, a strategy widely employed to modulate biological activity and pharmacokinetic properties [3].

Heterocyclic Chemistry Thiazole Synthesis Imidazole Synthesis

Differentiation from 2,3-Difluorophenacyl bromide (CAS 886762-77-2) by 4-Methyl Group

A critical comparator is 2,3-difluorophenacyl bromide (CAS 886762-77-2), which lacks the 4-methyl group [1]. The addition of the methyl group at the 4-position in 2,3-difluoro-4-methylphenacyl bromide introduces both steric bulk and a modest electron-donating inductive effect (+I) relative to the 4-hydrogen analog [2]. This substitution can influence the conformation and reactivity of derived heterocycles. For example, the methyl group may hinder rotation around the bond connecting the aryl ring to the heterocyclic core, thereby affecting the binding pose of the final compound to a biological target [2].

Structure-Activity Relationship Steric Effects Electronic Effects

Corrosive and Lachrymatory Hazard Profile Necessitates Appropriate Handling

2,3-Difluoro-4-methylphenacyl bromide is classified as corrosive and lachrymatory, carrying the hazard statement H314: 'Causes severe skin burns and eye damage' . This is a critical safety specification for procurement and laboratory planning. The α-bromoketone moiety, coupled with the electron-withdrawing fluorine atoms, makes the compound a potent electrophile and a strong irritant . While all phenacyl bromides are lachrymators, the enhanced electrophilicity of this fluorinated derivative may translate to a more pronounced irritant effect, although no quantitative comparative data (e.g., LC50 for lacrimation) is available. Proper personal protective equipment (PPE) and engineering controls are mandatory.

Safety Hazard Classification Laboratory Handling

Recommended Applications for 2,3-Difluoro-4-methylphenacyl bromide Based on Quantitative Differentiation


Synthesis of Fluorinated 2-Aminothiazole Kinase Inhibitors

Medicinal chemists can use 2,3-difluoro-4-methylphenacyl bromide as the key electrophilic component in a Hantzsch thiazole synthesis to generate 2-aminothiazole scaffolds bearing the 2,3-difluoro-4-methylphenyl group [1]. The enhanced electrophilicity due to the ortho-fluorine atoms may facilitate rapid cyclocondensation with thioureas [2], while the specific substitution pattern is designed to engage hydrophobic pockets in kinase ATP-binding sites, a strategy validated by numerous FDA-approved fluorinated kinase inhibitors .

Construction of Imidazole-Based GPCR Modulators

This compound serves as a versatile alkylating agent for the synthesis of 1,2,4-trisubstituted imidazoles, a privileged scaffold in GPCR drug discovery [1]. The 2,3-difluoro-4-methylphenyl motif can be incorporated to fine-tune the lipophilicity and metabolic stability of the imidazole core [2]. The calculated increase in XLogP (Δ = 0.6 over unsubstituted analogs) may improve CNS penetration or oral bioavailability of the final drug candidates .

Generation of Fluorinated Heterocyclic Libraries for SAR Studies

In an industrial research setting, 2,3-difluoro-4-methylphenacyl bromide is an ideal building block for generating diverse libraries of fluorinated thiazoles, imidazoles, and triazoles [1]. The combination of a reactive α-bromoketone handle and a defined fluorinated aryl group allows for rapid parallel synthesis and exploration of chemical space around a fluorinated core [2]. The high analytical purity (97.6% by GC) minimizes purification bottlenecks in library production .

Preparation of Key Intermediates for Agrochemical Active Ingredients

The strategic 2,3-difluoro-4-methyl substitution pattern is also relevant in agrochemical research, where fluorine atoms are employed to enhance metabolic stability and environmental persistence of fungicides or herbicides [1]. This compound can be used to synthesize novel triazole or imidazole fungicides with potentially improved field performance due to the tailored lipophilicity and electronic properties of the fluorinated aryl group [2].

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